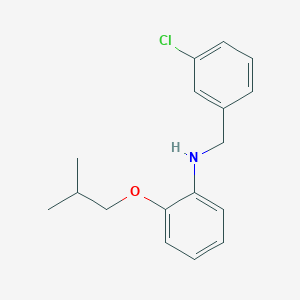
N-(3-Chlorobenzyl)-2-isobutoxyaniline
Übersicht
Beschreibung
“N-(3-Chlorobenzyl)-2-isobutoxyaniline” likely belongs to the class of organic compounds known as benzyl compounds. These are organic compounds containing a benzene ring attached to a CH2 group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, benzene derivatives often undergo electrophilic aromatic substitution . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by a proton removal, yielding a substituted benzene ring .Chemical Reactions Analysis
Benzene derivatives like “this compound” can undergo various reactions, including electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Wissenschaftliche Forschungsanwendungen
Covalent Binding to DNA
N-(3-Chlorobenzyl)-2-isobutoxyaniline and similar compounds have been studied for their ability to form covalent bonds with DNA, which is significant in understanding their genotoxic potential. Research demonstrates that certain derivatives can bind to rat liver DNA following administration, leading to the formation of discrete adducts. This is evidenced by studies on 4,4'-methylenebis(2-chloroaniline) (MOCA), which shows similar properties of DNA binding and adduct formation, providing insights into potential genetic effects (Silk, Lay, & Martin, 1989).
Genotoxicity Studies
Studies have characterized the DNA adducts formed by compounds like MOCA, which are structurally related to this compound. These research efforts have contributed to understanding the genotoxic and carcinogenic properties of these compounds, as well as their metabolic activation mechanisms. Such findings are crucial for evaluating the potential human exposure risks (Segerbäck & Kadlubar, 1992).
Synthesis and Chemical Properties
The synthesis and chemical properties of this compound-related compounds have been extensively studied. This includes exploring methods for the synthesis of N1-substituted 3,4-dihydropyrimidin-2(1H)-ones using α-chlorobenzyl isocyanates, which could offer pathways for creating derivatives of this compound with potential applications in pharmaceuticals and materials science (Sukach, Bol’but, Sinitsa, & Vovk, 2006).
Photophysical Studies
The photophysical properties of chlorobenzyl-substituted compounds have been investigated, which is relevant for understanding the behavior of this compound under various conditions. These studies contribute to our knowledge of how such compounds interact with light, which can be applied in fields like photochemistry and the development of photoactive materials (Prukała, Prukała, Khmelinskii, & Sikorski, 2011).
Applications in Amination Reactions
This compound and its analogs are useful in various chemical reactions, such as amination. This is demonstrated in studies on Rh(III)-catalyzed direct C-H amination using N-chloroamines, a process that is important in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals (Grohmann, Wang, & Glorius, 2012).
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13(2)12-20-17-9-4-3-8-16(17)19-11-14-6-5-7-15(18)10-14/h3-10,13,19H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPJXOZJIVDQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1NCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



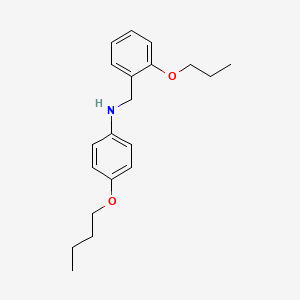
![4-(Benzyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1385518.png)
![N-[2-(2,4-Dimethylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385519.png)
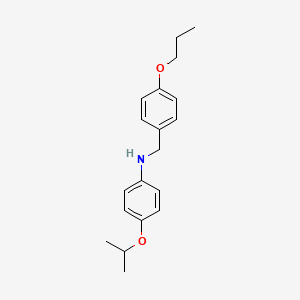
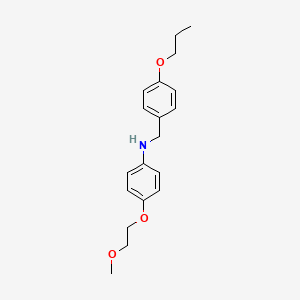
![3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline](/img/structure/B1385522.png)
![N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1385524.png)
![N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline](/img/structure/B1385525.png)
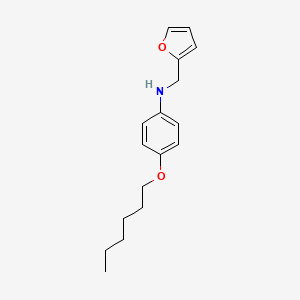
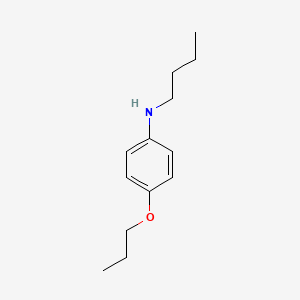
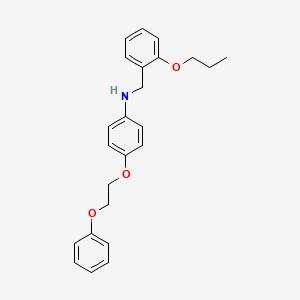

![N-[2-(4-Chlorophenoxy)ethyl]-2-isopropylaniline](/img/structure/B1385535.png)
